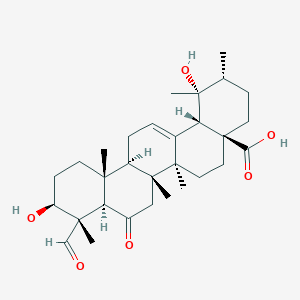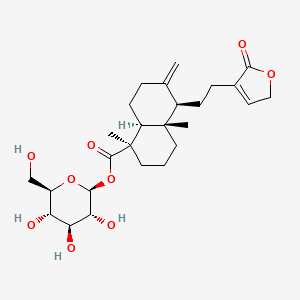
3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid
Descripción general
Descripción
3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid is a natural triterpenoid isolated from the herbs of Uncaria sessilifructus . It is a powder with a molecular formula of C30H44O6 . The compound is intended for laboratory use only .
Molecular Structure Analysis
The molecular structure of 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid is consistent with the structure identified by 1H-NMR . The molecular weight of the compound is 500.7 g/mol .Physical And Chemical Properties Analysis
3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid is a powder . It is soluble in DMSO, Pyridine, Methanol, Ethanol, etc . The compound should be protected from air and light, and stored in a refrigerator or freezer at 2-8 °C .Aplicaciones Científicas De Investigación
NMR Spectral Analysis
Research by Ma et al. (2008) in "Magnetic Resonance in Chemistry" focused on the complete assignments of 1H and 13C NMR signals for polyhydroxylated 12-ursen-type triterpenoids, including 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid. This study is crucial for understanding the chemical structure and properties of this compound (Ma, Yang, & Zhang, 2008).
Inhibitory Activities and Cytotoxicity
Wu et al. (2014) discovered that compounds similar to 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid, isolated from Rosa cymosa, exhibit moderate inhibitory activities against nitric oxide production in macrophage cell lines. This suggests potential anti-inflammatory applications (Wu et al., 2014).
Cytotoxic Activity Against Cancer Cells
The study by Wang et al. (2019) in "Phytochemistry Letters" identified compounds structurally related to 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid with significant cytotoxic activity against A549 cells, a type of lung carcinoma. This highlights the potential of these compounds in cancer research (Wang et al., 2019).
Antitumor Properties
A study by Wang et al. (2012) investigated ursolic acid, a compound similar to 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid, for its antitumor properties. The study found significant antiproliferative activities in various human cancer cell lines, indicating potential applications in cancer therapy (Wang et al., 2012).
Osteoblastic Cell Growth Enhancement
Park et al. (2010) in "Archives of Pharmacal Research" isolated a compound structurally related to 3,19-Dihydroxy-6,23-dioxo-12-ursen-28-oic acid from Acanthopanax koreanum, which significantly increased osteoblastic cell growth and differentiation. This suggests potential applications in bone health and osteoporosis prevention (Park et al., 2010).
Propiedades
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-1,10-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-8-oxo-3,4,5,6,6a,7,8a,10,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,16-17,20-23,33,36H,8-15H2,1-6H3,(H,34,35)/t17-,20-,21+,22-,23-,25-,26-,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHKBYFDFSIXJN-WQMBMQKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(=O)C5C4(CCC(C5(C)C=O)O)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC(=O)[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)C=O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Potassium;2-[3-[5-[(2-methoxysulfonothioylacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-[3-(trioxido-lambda4-sulfanyl)propyl]indole-5-sulfonate](/img/structure/B1151713.png)
![[(1R,2R,3Ar,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B1151717.png)
![Methoxy-oxo-sulfanylidene-[2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl]-lambda6-sulfane](/img/structure/B1151721.png)

